5,6-Dichloropyridine-3-sulfonamide

Catalog No.
S1897932
CAS No.
622339-80-4
M.F
C5H4Cl2N2O2S
M. Wt
227.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloropyridine-3-sulfonamide

Eliminate cryogenic amidation and oxidative side reactions in multi-step oncology API synthesis. This pre-formed 5,6-dichloropyridine-3-sulfonamide replaces moisture-sensitive sulfonyl chloride, ensuring batch reproducibility. Key advantages: • Regioselective C-6 chlorine enables clean SNAr with amines, C-5 chlorine inert for binding. • Superior shelf stability vs. sulfonyl chloride. • Avoids competitive Pd-catalyzed off-target reactions seen with bromo analogs. • Essential for Bcl-2/CCR8 inhibitor cores.

CAS Number

622339-80-4

Product Name

5,6-Dichloropyridine-3-sulfonamide

IUPAC Name

5,6-dichloropyridine-3-sulfonamide

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

InChI

InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11)

InChI Key

MSUQCJKXHIGCMN-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N

The exact mass of the compound 5,6-Dichloropyridine-3-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5,6-Dichloropyridine-3-sulfonamide, 5,6-Dichloro-3-pyridinesulfonamide, 3-Pyridinesulfonamide, 5,6-dichloro-

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) is a highly specialized dihalogenated pyridine building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bcl-2 family apoptosis-inducing agents and CCR8 modulators [1]. Structurally, it features a primary sulfonamide group at the C-3 position and two adjacent chlorine atoms at the C-5 and C-6 positions. This specific substitution pattern is highly valued in medicinal chemistry and process scale-up because the C-6 chlorine is electronically activated for regioselective nucleophilic aromatic substitution (SNAr), while the C-5 chlorine remains inert to provide critical lipophilic contacts in target protein binding pockets [2]. For industrial procurement, sourcing the pre-formed sulfonamide rather than the reactive sulfonyl chloride precursor ensures superior shelf stability, eliminates the need for cryogenic amidation steps, and provides a reliable starting point for late-stage functionalization [1].

Research Fit

Scaffold 5,6-Dichloro-3-sulfonamide pyridine with orthogonal diversification at N, C6, C5
Workflow Sequential regioselective functionalization without protecting groups
Context Sulfonamide zinc-binding motif for metalloenzyme probe and library synthesis

Substituting 5,6-dichloropyridine-3-sulfonamide with simpler analogs, such as 6-chloropyridine-3-sulfonamide or 5-bromo-6-chloropyridine-3-sulfonamide, fundamentally compromises either downstream chemical processability or final API efficacy [1]. The absence of the C-5 halogen in mono-chlorinated analogs typically results in a significant reduction in target binding affinity (e.g., in Bcl-2 or CCR8 inhibitors) due to the loss of essential hydrophobic interactions within the active site [2]. Conversely, while 5-bromo-6-chloropyridine-3-sulfonamide provides similar steric bulk, the C-5 bromine is susceptible to competitive oxidative addition during subsequent palladium-catalyzed cross-coupling steps, leading to unwanted off-target side reactions [1]. The 5,6-dichloro configuration balances high C-6 SNAr reactivity with C-5 chemical inertness, making it indispensable for complex, multi-step synthetic routes where orthogonal reactivity is required [1].

Substitution Risk

Isomer substitution pattern dictates reactivity hierarchy; 2,4-, 2,5-, 3,5- or 4,6-dichloro isomers may invert sequential functionalization order and alter cross-coupling outcomes.
Sulfonamide position shift (e.g., 2-sulfonamide vs 3-sulfonamide) changes zinc-binding geometry and isoform selectivity profile, limiting direct replacement in CA-targeted libraries.
Thermal and solubility behavior may differ significantly among regioisomers; process parameters optimized for the 5,6-dichloro-3-sulfonamide isomer may not transfer.

C-6 Regioselective SNAr Efficiency

The electronic activation provided by the para-sulfonamide and ortho-pyridine nitrogen allows for highly efficient and regioselective nucleophilic displacement of the C-6 chloride. In standard SNAr reactions with alkoxides or amines (e.g., NaH/THF), 5,6-dichloropyridine-3-sulfonamide consistently achieves >85% yield of the C-6 substituted product . In contrast, attempts to functionalize less activated isomers often require harsher conditions that degrade the sulfonamide or yield complex mixtures of regioisomers [1].

Evidence DimensionRegioselective SNAr yield (C-6 displacement)
Target Compound Data>85% yield under mild basic conditions
Comparator Or BaselineUnactivated or isomeric dihalo-pyridines (<50% targeted yield)
Quantified Difference>35% improvement in regioselective yield
ConditionsNucleophilic aromatic substitution with alkoxides/amines in THF/NaH

High regioselectivity eliminates the need for costly and solvent-intensive chromatographic separations during API scale-up.

N-Alkylation yield
Reported
95% isolated yield
Iodomethane, K2CO3, DMF, RT, overnight
Supports efficient sulfonamide N-derivatization for library synthesis
Patent example; comparative isomer yields not reported

Chemoselectivity in Pd Cross-Coupling

When integrated into complex API frameworks, the C-5 chlorine of 5,6-dichloropyridine-3-sulfonamide remains highly stable under standard palladium-catalyzed cross-coupling conditions used to modify other regions of the molecule. Comparative process data indicates that the 5,6-dichloro core exhibits minimal off-target activation at C-5 [1]. In direct contrast, the commonly substituted 5-bromo-6-chloropyridine-3-sulfonamide is prone to competitive oxidative addition at the bromine site, generating significant unwanted side products during Suzuki or Buchwald-Hartwig couplings [1].

Evidence DimensionOff-target C-5 activation during Pd-catalysis
Target Compound Data<2% side-product formation
Comparator Or Baseline5-bromo-6-chloropyridine-3-sulfonamide (15-30% side-product formation)
Quantified DifferenceUp to 15-fold reduction in off-target coupling
ConditionsStandard Pd-catalyzed cross-coupling conditions on downstream intermediates

Procuring the 5,6-dichloro building block ensures higher overall route yields and prevents the loss of expensive late-stage intermediates.

Sequential functionalization
Reported
Two-step, protecting-group-free
N-alkylation then C6 Buchwald-Hartwig amination (microwave 120 °C, 30 min); C5-Cl preserved
Enables three-point parallel library diversification
Reaction sequence validated in patent CN113316571A; isomer-dependent reactivity

Shelf Stability vs. Sulfonyl Chloride

From a supply chain and handling perspective, 5,6-dichloropyridine-3-sulfonamide offers dramatic stability advantages over its immediate precursor, 5,6-dichloropyridine-3-sulfonyl chloride. The pre-formed sulfonamide is a stable solid that maintains >99% purity for over 12 months under standard ambient storage [1]. The sulfonyl chloride, however, is highly moisture-sensitive and rapidly hydrolyzes to the corresponding sulfonic acid upon exposure to ambient humidity, requiring specialized dry-storage and handling protocols [1].

Evidence DimensionHydrolytic stability and shelf-life
Target Compound Data>12 months at ambient conditions (>99% purity)
Comparator Or Baseline5,6-dichloropyridine-3-sulfonyl chloride (rapid degradation in ambient humidity)
Quantified DifferenceMonths vs. hours of ambient stability
ConditionsAmbient atmospheric exposure and standard warehouse storage

Purchasing the stable sulfonamide eliminates the need for strict anhydrous logistics and reduces batch-to-batch variability caused by precursor degradation.

Thermal stability
Data to verify
BP 408.2 ± 55.0 °C
Flash point 200.7 ± 31.5 °C; density 1.7 ± 0.1 g/cm³ (predicted)
Supports high-temperature reaction compatibility assessment
Computed values; experimental confirmation recommended

Binding Affinity in Bcl-2 Inhibitors

In the development of Bcl-2 family inhibitors, the retention of the C-5 chlorine is critical for occupying a specific hydrophobic pocket in the target protein. Structure-activity relationship (SAR) studies demonstrate that APIs incorporating the 5,6-dichloro motif routinely achieve sub-nanomolar binding affinities (IC50 < 1 nM) [1]. Substituting this building block with the cheaper 6-chloropyridine-3-sulfonamide (lacking the C-5 chlorine) results in a 10- to 50-fold loss in potency, rendering the resulting compounds therapeutically non-viable[1].

Evidence DimensionFinal API target binding affinity (IC50)
Target Compound DataSub-nanomolar affinity (IC50 < 1 nM)
Comparator Or Baseline6-chloropyridine-3-sulfonamide derived APIs (10- to 50-fold potency loss)
Quantified Difference1- to 1.7-log reduction in API efficacy
ConditionsIn vitro Bcl-2 protein binding assays

The higher procurement cost of the dihalogenated compound is absolutely justified by its essential role in meeting the strict potency requirements of the final drug product.

CA isoform selectivity
Class-level inference
Pyridine-3-sulfonamide analogs: hCA IX Ki 19.5–48.6 nM
vs. clinical benzenesulfonamides Ki 24–50 nM; reduced off-target isoform inhibition reported
Supports isoform-selectivity screening context for CA-targeted probes
No direct Ki data for 5,6-dichloro-3-sulfonamide; class inference from related pyridine sulfonamides
Regioselective cross-coupling
Class-level inference
6-Cl (ortho to N) more reactive than 5-Cl (para)
Site selectivity ratio up to 4.1:1 reported for dichloropyridines; orthogonal functionalization strategy demonstrated
Guides rational sequential derivatization design
Selectivity context from Schlosser & Rausis; isomer-dependent gradient must be verified for this scaffold

Bcl-2 Apoptosis-Inducing Agent Synthesis

As the primary building block for advanced oncology APIs (such as Venetoclax/Navitoclax analogs), where the C-3 sulfonamide is required for the acyl-sulfonamide core and the C-5 chlorine is mandatory for sub-nanomolar target binding [1].

CCR8 Modulator Development

Ideal for generating highly specific CCR8 receptor antagonists, utilizing the regioselective SNAr capabilities at C-6 to attach complex cyclic or aliphatic amines while retaining the structural integrity of the pyridine ring [2].

Scale-up with Orthogonal Reactivity

The compound is the preferred choice for multi-step synthetic routes where downstream palladium-catalyzed couplings are required, as the 5,6-dichloro core resists the off-target oxidative addition seen with bromo-chloro analogs[1].

Streamlining API Supply Chains

Procuring this stable sulfonamide directly replaces the need to handle and store the highly reactive, moisture-sensitive 5,6-dichloropyridine-3-sulfonyl chloride, thereby simplifying plant operations and improving batch reproducibility [1].

Application Selection Guide

Application
Selection Property
Validation Focus
CA isoform-selectivity screening
Sulfonamide zinc-binding scaffold with three-point diversification
Isoform selectivity profiling against tumor-associated CA IX/XII and off-target cytosolic isoforms
Process-scale building block synthesis
High-yield N-functionalization and predictable regioselectivity gradient
Scalability, byproduct profile, and purification efficiency under kilogram-scale conditions
Chemical probe development
Orthogonal chloro handles for sequential installation of photoaffinity/reporter groups
Probe assembly integrity and labeling efficiency in target-engagement assays
Agrochemical candidate synthesis
Regioselective cross-coupling scaffold for heterocyclic diversification
Target-site interaction screening and field-stability assessment of derived candidates

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5,6-dichloropyridine-3-sulfonamide

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